molecular formula C22H20N2O2 B378882 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole CAS No. 612047-08-2

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B378882
CAS No.: 612047-08-2
M. Wt: 344.4g/mol
InChI Key: PXPUUPDZKHCVCS-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features two phenoxy groups attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Attachment of Phenoxy Groups: The phenoxyethyl and phenoxymethyl groups can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 2-phenoxyethyl bromide and phenoxymethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The phenoxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 1-(2-phenoxyethyl)-1H-benzimidazole
  • 2-(phenoxymethyl)-1H-benzimidazole
  • 1-(2-phenoxyethyl)-2-(phenoxyethyl)-1H-benzimidazole

Comparison: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both phenoxyethyl and phenoxymethyl groups. This dual substitution pattern may confer distinct chemical and biological properties compared to its analogs. For instance, the combination of these groups could enhance the compound’s solubility, stability, or binding affinity to specific targets.

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPUUPDZKHCVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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